molecular formula C15H12N2O3S B2638253 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate CAS No. 1421531-17-0

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate

Cat. No.: B2638253
CAS No.: 1421531-17-0
M. Wt: 300.33
InChI Key: LPVGZMTVJUAELE-UHFFFAOYSA-N
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Description

The compound “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate” is a complex organic molecule that contains several functional groups, including a benzothiazole, azetidine, and furan ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the compound’s chemical properties .


Chemical Reactions Analysis

As for the chemical reactions, it’s hard to predict without more specific information. The reactivity of this compound would depend on the exact positioning of the functional groups and the conditions under which it’s reacted .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound has been involved in studies focusing on its synthesis and chemical reactivity. For instance, Aleksandrov et al. (2021) discussed the acylation of 1,3-benzothiazol-6-amine leading to various derivatives through treatments and reactions, indicating the compound's utility in creating heterocyclic compounds with potential biological activities (Aleksandrov et al., 2021). Similarly, the work by Patel, H. S. Patel, and Shah (2015) on synthesizing novel heterocyclic compounds demonstrates the compound's role in producing entities with antibacterial and antifungal properties (G. K. Patel, H. S. Patel, & P. Shah, 2015).

Biological Studies

Research has also extended into evaluating the biological properties of derivatives of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate. Gilani et al. (2016) synthesized novel thiazolidin-4-ones and azetidin-2-ones derivatives from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide, showing moderate to good inhibition against various bacterial and fungal strains (Gilani et al., 2016). This illustrates the compound's potential in contributing to antimicrobial research.

Antimicrobial and Anticancer Potentials

Further illustrating its potential in medicinal chemistry, Selvam et al. (2012) explored the antinociceptive and anti-inflammatory properties of thiazolopyrimidine derivatives, indicating the broader therapeutic implications of derivatives synthesized from this compound (Selvam et al., 2012).

Corrosion Inhibition

Interestingly, Yadav, Sharma, and Kumar (2015) investigated the efficiency of thiazole derivatives as corrosion inhibitors, revealing the versatility of compounds synthesized from this compound in industrial applications as well (Yadav, Sharma, & Kumar, 2015).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism would depend on the biological target it interacts with .

Safety and Hazards

Without specific studies, it’s difficult to predict the safety and hazards associated with this compound. Standard safety precautions should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. If it’s intended for use as a drug, studies could also investigate its pharmacological effects .

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c18-14(12-5-3-7-19-12)20-10-8-17(9-10)15-16-11-4-1-2-6-13(11)21-15/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVGZMTVJUAELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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